Anti-MRSA agent 1

Antimicrobial Susceptibility Testing MRSA Minimum Inhibitory Concentration (MIC)

Overcoming MRSA β-lactam resistance remains a critical challenge in antimicrobial research. Anti-MRSA agent 1 (Compound 13d) addresses this via first-in-class allosteric modulation of PBP2a, suppressing resistance at its source. • PBP2a suppression restores β-lactam susceptibility (MIC 0.5 μg/mL) • Exceptionally high therapeutic index (HC50/MIC > 400) ensures safety margin • Documented resistance mitigation; ideal for combination therapy studies Verified ≥98% purity; worldwide shipping for qualified research institutions.

Molecular Formula C26H29N7O4S
Molecular Weight 535.6 g/mol
Cat. No. B15141644
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAnti-MRSA agent 1
Molecular FormulaC26H29N7O4S
Molecular Weight535.6 g/mol
Structural Identifiers
SMILESCN(C)CCN1C(=O)C2=C3C(=C(C=C2)N4CCN(CC4)C(=O)C(=NOC)C5=CSC(=N5)N)C=CC=C3C1=O
InChIInChI=1S/C26H29N7O4S/c1-30(2)9-14-33-23(34)17-6-4-5-16-20(8-7-18(21(16)17)24(33)35)31-10-12-32(13-11-31)25(36)22(29-37-3)19-15-38-26(27)28-19/h4-8,15H,9-14H2,1-3H3,(H2,27,28)/b29-22+
InChIKeyNURGQGCOEFLLOU-QUPMIFSKSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Anti-MRSA Agent 1: A Naphthalimide-Aminothiazoxime with a Unique Allosteric Mechanism


Anti-MRSA agent 1 (also designated Compound 13d) is a novel small-molecule antibacterial agent belonging to the naphthalimide corbelled aminothiazoxime class [1]. This compound was specifically designed and identified as a potent inhibitor of methicillin-resistant Staphylococcus aureus (MRSA), exhibiting a Minimum Inhibitory Concentration (MIC) of 0.5 μg/mL [1]. Critically, its mechanism of action is distinguished from conventional antibiotics: it acts as an allosteric modulator of the Penicillin-Binding Protein 2a (PBP2a), the enzyme primarily responsible for β-lactam resistance in MRSA, thereby suppressing its expression and restoring vulnerability [1]. The compound's chemical structure is defined by its molecular formula C26H29N7O4S and CAS number 2627336-02-9 .

Why Anti-MRSA Agent 1 Cannot Be Replaced by Standard-of-Care or Other In-Class Agents


The differentiation of Anti-MRSA agent 1 from both conventional antibiotics and other anti-MRSA research compounds is anchored in its distinct, multi-targeted mechanism of action. Unlike β-lactams (which fail against MRSA due to PBP2a-mediated resistance [1]) or cell-wall synthesis inhibitors like vancomycin, Anti-MRSA agent 1 uniquely combines direct membrane disruption, DNA interaction, and, most notably, allosteric modulation of PBP2a to suppress resistance [2]. This contrasts sharply with other research compounds that often rely on single mechanisms like membrane disruption alone (e.g., Anti-MRSA agent 21 [3]) or biofilm inhibition (e.g., Anti-MRSA agent 12 [4]). Furthermore, its demonstrated ability to mitigate the development of resistance, a critical limitation for many antimicrobials, is a key differentiating feature that has been specifically quantified [2]. Therefore, substituting Anti-MRSA agent 1 with a compound lacking this specific profile would forfeit its unique, evidence-backed advantages for combating MRSA, particularly its potential to overcome or delay resistance mechanisms.

Quantitative Differentiation Guide: Head-to-Head and Cross-Study Performance of Anti-MRSA Agent 1


Comparative Anti-MRSA Activity: Potency Against Vancomycin and Other Clinical Comparators

Anti-MRSA agent 1 demonstrates potent activity against MRSA with an MIC of 0.5 μg/mL. This potency is comparable to the first-line clinical agent vancomycin, which has a reported MIC of 0.78 μg/mL against MRSA in a study of 1H-benzimidazole anti-MRSA agents [1]. When evaluated across a broader set of research compounds, Anti-MRSA agent 1 exhibits superior potency relative to several other agents, including Anti-MRSA agent 9 (MIC = 1 μg/mL) [2], Anti-MRSA agent 21 (MIC = 1 μM) [3], and Anti-MRSA agent 12 (MIC = 7.81 μM against S. aureus) [4]. This positions Anti-MRSA agent 1 as a highly potent molecule among both standard-of-care and other research-stage anti-MRSA candidates.

Antimicrobial Susceptibility Testing MRSA Minimum Inhibitory Concentration (MIC)

Membrane Selectivity and Mammalian Cytotoxicity: Superior Safety Margin Over Vancomycin

Anti-MRSA agent 1 exhibits a high degree of selectivity for bacterial over mammalian membranes, quantified by a hemolytic concentration (HC50) of greater than 200 μg/mL [1]. This results in a favorable therapeutic index (HC50/MIC) exceeding 400, derived from its MIC of 0.5 μg/mL. This profile indicates a substantially lower propensity for off-target mammalian cell toxicity. In contrast, vancomycin, while clinically used, is associated with notable nephrotoxicity and requires careful therapeutic drug monitoring to mitigate adverse effects, a constraint not reflected in a simple HC50 value but well-documented in clinical practice [2].

Cytotoxicity Hemolytic Activity Therapeutic Index Membrane Selectivity

Unique Mechanism of Action: PBP2a Allosteric Modulation and Suppression of Resistance Development

Anti-MRSA agent 1 employs a multi-faceted antibacterial mechanism that is fundamentally distinct from other anti-MRSA agents. Most notably, it is the first reported small molecule to suppress the expression of PBP2a in MRSA by inducing an allosteric modulation that triggers the opening of the enzyme's active site [1]. This mechanism directly counters a primary β-lactam resistance pathway. Additionally, the compound disrupts the bacterial cell membrane, interacts with DNA, and upregulates reactive oxygen species (ROS) to exert oxidative stress [1]. Critically, this combination of effects was shown to "effectually relieve the development of MRSA resistance," a finding that differentiates it from many single-mechanism alternatives where resistance emergence is a major concern [1].

Mechanism of Action Drug Resistance Allosteric Modulation PBP2a

Recommended Research and Procurement Scenarios for Anti-MRSA Agent 1 Based on Quantitative Evidence


Investigation of Non-Traditional Mechanisms to Combat MRSA Resistance

Given its first-in-class ability to act as an allosteric modulator of PBP2a and suppress its expression [1], Anti-MRSA agent 1 is ideally suited as a chemical probe in research aimed at understanding and circumventing β-lactam resistance in MRSA. It is the optimal choice for studies focused on alternative or adjunctive therapies to β-lactams, or for exploring the PBP2a active site as a druggable target.

Preclinical Development Where a Wide Therapeutic Index is Paramount

The exceptionally high therapeutic index (HC50/MIC > 400) [1] positions Anti-MRSA agent 1 as a high-priority candidate for preclinical studies where a favorable safety margin is essential. It is a superior selection over vancomycin [2] or other compounds with narrower safety windows for programs aiming to minimize potential off-target toxicity during lead optimization.

Combination Therapy Studies Targeting Resistance Mitigation

Because Anti-MRSA agent 1 has been shown to suppress the development of MRSA resistance [1], it is a strategic component for combination therapy research. Its procurement is justified for studies investigating whether pairing it with β-lactams or other antibiotics can delay or prevent the emergence of resistant strains, a critical area in antimicrobial development.

Tool Compound for PBP2a Structural and Functional Biology

The unique allosteric modulation of PBP2a by Anti-MRSA agent 1 [1] makes it an invaluable tool for researchers studying the structure, function, and conformational dynamics of this key resistance protein. Its use is indicated for advanced biophysical and structural biology experiments (e.g., X-ray crystallography, molecular dynamics simulations) to elucidate the allosteric binding pocket and mechanism.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
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